![molecular formula C9H6Br2N4O2 B6361782 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-13-5](/img/structure/B6361782.png)

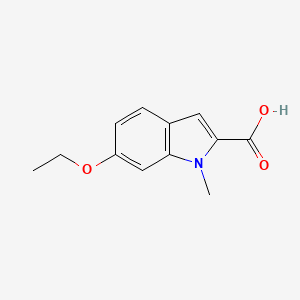

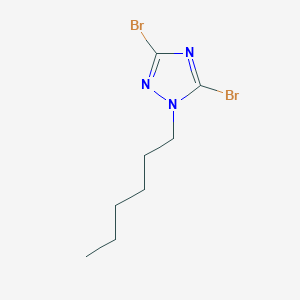

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Antimicrobial Properties : Researchers have explored the antimicrobial potential of this compound. Its bromine atoms and triazole ring contribute to its activity against bacteria and fungi .

- Antiparasitic Activity : Investigations suggest that it may exhibit antiparasitic effects, making it a candidate for drug development against protozoan infections .

- Electron Transport Materials : The triazole moiety in this compound can serve as an electron-transporting unit in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

- Sensitizers for Dye-Sensitized Solar Cells (DSSCs) : Researchers have studied its potential as a sensitizer in DSSCs, where it absorbs light and generates charge carriers .

- Cross-Coupling Reactions : 3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can participate in cross-coupling reactions, leading to diverse chemical transformations .

- Esterification and Aldol Condensation : It has been used as a metal-free catalyst for direct esterification of carboxylic acids and aldol condensation of aldehydes under neat reaction conditions .

- Synthetic Building Block : Chemists use it as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical research .

- Herbicides and Fungicides : The compound’s bromine atoms and triazole ring may contribute to its herbicidal or fungicidal properties, making it relevant in crop protection .

- Protein Kinase Inhibitors : Researchers have explored its potential as a protein kinase inhibitor, which could have implications in cancer research and drug discovery .

- Bioconjugation and Labeling : Its functional groups allow for bioconjugation and labeling of biomolecules, aiding in biological studies .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Synthesis and Reactions

Pharmaceutical Intermediates

Agrochemicals and Pesticides

Biological Studies and Chemical Biology

Propiedades

IUPAC Name |

3,5-dibromo-1-[(2-nitrophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-3-1-2-4-7(6)15(16)17/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGISIPSFTIIUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

amine hydrochloride](/img/structure/B6361703.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)

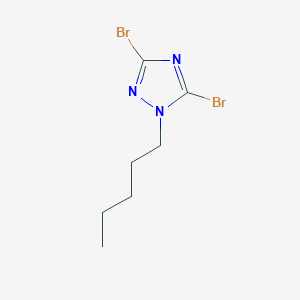

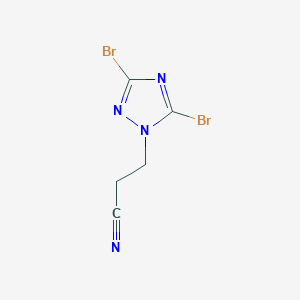

![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)

![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)